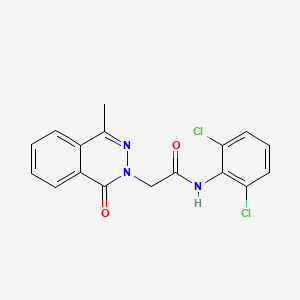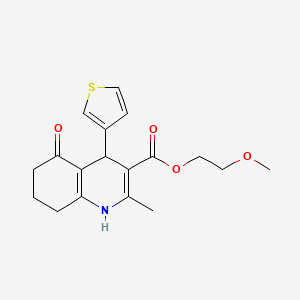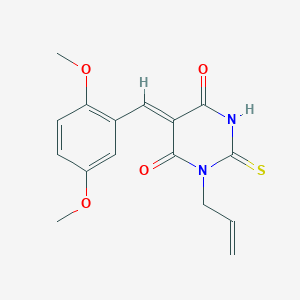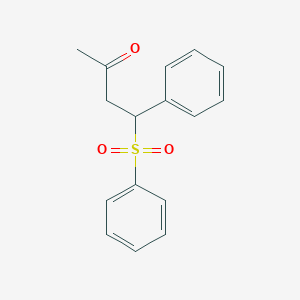
N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phthalazinone derivatives and has been found to have several important biochemical and physiological effects.
作用機序
N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide inhibits the activity of cGAS by binding to its catalytic domain. This prevents the binding of the substrate and the subsequent production of cyclic GMP-AMP (cGAMP). cGAMP is an important second messenger that activates the immune response. The inhibition of cGAS by this compound leads to the suppression of the immune response and the reduction of cytokine production.
Biochemical and Physiological Effects:
The inhibition of cGAS by this compound has been found to have several important biochemical and physiological effects. This compound has been shown to reduce the production of interferons and other cytokines, which are important in the immune response. This has led to the investigation of this compound as a potential therapeutic agent for viral infections and cancer. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the use of N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide in scientific research. One area of investigation is the potential use of this compound as a therapeutic agent for viral infections and cancer. Another area of investigation is the development of more effective analogs of this compound with improved solubility and longer half-life. The use of this compound in combination with other compounds is also an area of investigation, as it may enhance its effectiveness in certain applications. Finally, the investigation of the role of cGAS in other diseases and conditions is an area of ongoing research, and this compound may play an important role in these studies.
合成法
The synthesis of N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 2,6-dichloroaniline with 4-methylphthalic anhydride in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then reacted with ethyl chloroacetate to obtain this compound. The synthesis method of this compound has been well established and is widely used in research laboratories.
科学的研究の応用
N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide has been extensively used in scientific research due to its ability to inhibit the activity of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is an important enzyme that plays a role in the immune response to viral infections and cancer. The inhibition of cGAS by this compound has been found to reduce the production of interferons and other cytokines, which are important in the immune response. This has led to the investigation of this compound as a potential therapeutic agent for viral infections and cancer.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-11-5-2-3-6-12(11)17(24)22(21-10)9-15(23)20-16-13(18)7-4-8-14(16)19/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPUYHXCYXLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)
![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)
![1-[(2-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4899953.png)
![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)